molecular formula C11H6BrClF3N B1373271 4-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinoline CAS No. 1072944-67-2

4-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinoline

Cat. No.: B1373271
CAS No.: 1072944-67-2
M. Wt: 324.52 g/mol
InChI Key: WOJBMSDNICSYGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinoline is a quinoline derivative with the molecular formula C11H6BrClF3N. This compound is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to the quinoline ring, which imparts unique chemical and physical properties. It is used in various scientific research applications due to its reactivity and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-amino-5-bromo-4-chloro-3-methylbenzoic acid, the compound can be synthesized through a series of reactions including halogenation, methylation, and cyclization .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and stringent quality control measures to ensure high purity and yield. The specific methods can vary depending on the manufacturer and the intended application of the compound .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinolines, while coupling reactions can produce biaryl derivatives .

Scientific Research Applications

4-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinoline is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 4-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinoline involves its interaction with various molecular targets. The presence of halogen and trifluoromethyl groups can enhance its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2,8-bis(trifluoromethyl)quinoline
  • 4-Bromo-2,8-bis(trifluoromethyl)quinoline
  • 7-Chloro-8-methylquinoline

Uniqueness

4-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinoline is unique due to the specific combination of bromine, chlorine, and trifluoromethyl groups on the quinoline ring. This combination imparts distinct chemical reactivity and potential biological activities that are not observed in other similar compounds .

Properties

IUPAC Name

4-bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrClF3N/c1-5-8(13)3-2-6-7(12)4-9(11(14,15)16)17-10(5)6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOJBMSDNICSYGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(C=C2Br)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70674813
Record name 4-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072944-67-2
Record name 4-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072944-67-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinoline
Reactant of Route 2
Reactant of Route 2
4-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinoline
Reactant of Route 3
4-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinoline
Reactant of Route 4
4-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinoline
Reactant of Route 5
4-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinoline
Reactant of Route 6
4-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.